(2R)-2-(methoxycarbonylamino)propanoic Acid
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Overview
Description
“(2R)-2-(methoxycarbonylamino)propanoic Acid” is a chemical compound. It is a derivative of propanoic acid, which is a carboxylic acid . The compound contains a methoxycarbonylamino group attached to the second carbon atom in the propanoic acid molecule .
Synthesis Analysis
The synthesis of “(2R)-2-(methoxycarbonylamino)propanoic Acid” could involve several steps. One possible method is through the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, which is developed through visible light-promoted photoredox catalysis . This method allows the use of ubiquitous carboxylic acids as radical precursors without prior derivatization .Molecular Structure Analysis
The molecular structure of “(2R)-2-(methoxycarbonylamino)propanoic Acid” can be deduced from its name. The “2R” indicates that the compound is a chiral molecule and the configuration of the chiral center (the second carbon atom) is 'R’ . The “methoxycarbonylamino” group is attached to this chiral center .Chemical Reactions Analysis
Carboxylic acids, such as propanoic acid, can undergo a variety of chemical reactions. They can react with strong bases to form carboxylate anions . They can also undergo esterification reactions to form esters .properties
IUPAC Name |
(2R)-2-(methoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZODJINWJNPZ-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(methoxycarbonylamino)propanoic Acid |
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